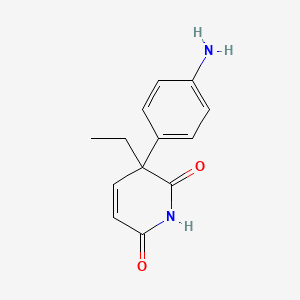
3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with an aminophenyl group and an ethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione typically involves multi-step reactions. One common method includes the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Nitrophenyl)-3-ethylpyridine-2,6(1H,3H)-dione
- 3-(4-Hydroxyphenyl)-3-ethylpyridine-2,6(1H,3H)-dione
- 3-(4-Methylphenyl)-3-ethylpyridine-2,6(1H,3H)-dione
Uniqueness
3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
52498-59-6 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)-3-ethylpyridine-2,6-dione |
InChI |
InChI=1S/C13H14N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-8H,2,14H2,1H3,(H,15,16,17) |
Clave InChI |
VIJYCQSSLPNHDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=CC(=O)NC1=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


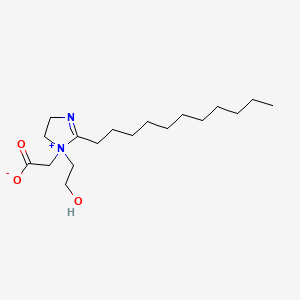

![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)

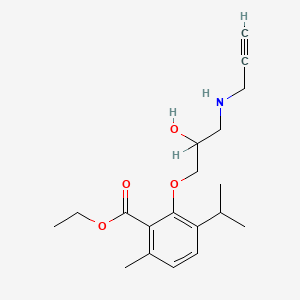
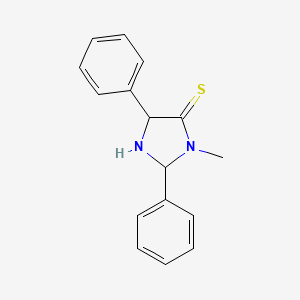
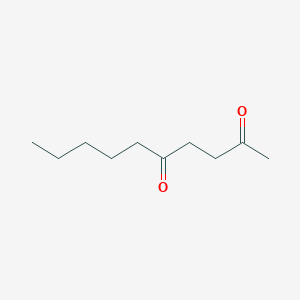


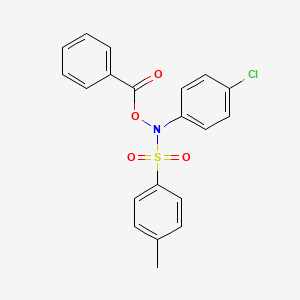
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)



